Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding N-oxide, while reduction may yield a fully saturated amine .
Scientific Research Applications
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide
- N-(pyridin-4-yl)pyridin-4-amine
- 2-Pyridinamine,5-methyl-N-4-piperidinyl-,dihydrobromide .
Uniqueness
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article reviews the current findings related to its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research studies.
- Chemical Name : this compound
- CAS Number : 423768-55-2
- Molecular Weight : 194.23 g/mol
- Structure : The compound features a pyridine ring substituted with a morpholine group, which is known for its role in enhancing bioactivity through modulation of receptor interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation and apoptosis. Specifically, this compound may exhibit:
- Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting kinases associated with cancer progression.
- Modulation of DNA Repair Mechanisms : The compound may influence pathways related to DNA damage response, potentially enhancing the efficacy of chemotherapeutic agents.
Biological Activity Data
Biological Activity | IC50 (nM) | Cell Line Tested | Reference |
---|---|---|---|
ATR Inhibition | 5 | HeLa | |
Growth Inhibition | 50 | HT29 | |
Tumor Xenograft Growth | Significant | LoVo |
Case Studies
-
ATR Inhibition Study :
- A study explored the inhibition of ATR (Ataxia Telangiectasia and Rad3 related protein) by similar morpholinopyrimidine derivatives, demonstrating an IC50 value of 5 nM in HeLa cells. This suggests that this compound could function similarly, providing a basis for further investigation into its role as an anticancer agent .
- Xenograft Model Research :
Predicted Biological Targets
Using computational models based on molecular similarity and target prediction, it is estimated that compounds like this compound may interact with a diverse range of biological targets:
Target Class | Predicted Activity |
---|---|
Enzymes | High |
Membrane Receptors | Moderate |
Transport Proteins | Low |
The predictions suggest that this compound could interact with over 3262 unique protein targets across various Pfam families, indicating broad biological relevance .
Properties
Molecular Formula |
C11H19Cl2N3O |
---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-12-9-10-3-2-4-13-11(10)14-5-7-15-8-6-14;;/h2-4,12H,5-9H2,1H3;2*1H |
InChI Key |
OEQFBTSNNWKCGR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC=C1)N2CCOCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.